molecular formula C12H12N2O2S2 B6472547 N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2640881-57-6

N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide

Cat. No.: B6472547
CAS No.: 2640881-57-6
M. Wt: 280.4 g/mol
InChI Key: ZYVYSYIFOVLZGM-UHFFFAOYSA-N
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Description

N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide is an organic compound featuring a bithiophene moiety linked to an ethanediamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide typically involves the coupling of a bithiophene derivative with an ethanediamide precursor. One common method is the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields. For instance, a bithiophene derivative can be reacted with ethanediamide in the presence of a suitable catalyst under microwave irradiation at elevated temperatures .

Industrial Production Methods

Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide may involve large-scale microwave reactors or continuous flow systems to ensure consistent product quality and high throughput. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the amide groups can produce corresponding amines.

Scientific Research Applications

N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide involves its interaction with specific molecular targets. The bithiophene moiety can engage in π-π stacking interactions, which are crucial for its electronic properties. Additionally, the ethanediamide group can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the ethanediamide functionality.

    Thieno[3,2-b]thiophene: Another π-conjugated system with distinct electronic characteristics.

    N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide: A derivative with additional functional groups that modify its properties

Uniqueness

N’-(2-{[2,2’-bithiophene]-5-yl}ethyl)ethanediamide is unique due to its combination of a bithiophene core and an ethanediamide group, which imparts distinct electronic and chemical properties. This combination makes it a versatile building block for various applications in materials science and organic electronics .

Properties

IUPAC Name

N'-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-6-5-8-3-4-10(18-8)9-2-1-7-17-9/h1-4,7H,5-6H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVYSYIFOVLZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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